2-Methoxyethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
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Overview
Description
The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It contains a benzofuran moiety, which is a heterocyclic compound also known as coumarone, consisting of fused benzene and furan rings .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . Without specific data, it’s not possible to provide a detailed structural analysis.Chemical Reactions Analysis
Esters undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that this compound would undergo would depend on the conditions and reagents present.Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be predicted based on the structure of the compound and comparison with similar compounds .Scientific Research Applications
Synthetic Chemistry Applications
Benzofuran derivatives, including structures similar to "2-Methoxyethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate," are pivotal in synthetic chemistry for constructing complex molecules. For instance, methods for the preparation of substituted methyl o-nitrophenyl sulfides demonstrate the significance of nitro and methoxy functionalities in nucleophilic substitution reactions. These functionalities are crucial for synthesizing a variety of compounds with potential biological activities (Dudová, Částek, Macháček, & Šimůnek, 2002). Furthermore, the development of novel synthesis approaches for benzofuran- and indol-2-yl-methanamine derivatives highlights the role of ortho-methoxy and ortho-nitro substituents in facilitating ring closures and functional group transformations (Schlosser et al., 2015).
Medicinal Chemistry and Biological Applications
In medicinal chemistry, benzofuran compounds are explored for their antimicrobial and antitumor properties. A study on halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate revealed their potential antimicrobial activity against a selection of Gram-positive cocci, Gram-negative rods, and yeasts (Krawiecka et al., 2012). Additionally, dihydrobenzofuran lignans and related compounds have been synthesized and evaluated for their potential antitumor activities by inhibiting tubulin polymerization, showcasing the therapeutic potential of benzofuran derivatives in cancer treatment (Pieters et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methoxyethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO7/c1-13-19(20(22)26-10-9-25-2)17-11-16(7-8-18(17)28-13)27-12-14-3-5-15(6-4-14)21(23)24/h3-8,11H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEFHOTYVDNFBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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